CH6953755

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

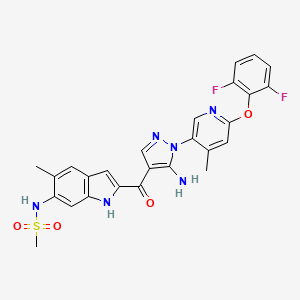

IUPAC Name |

N-[2-[5-amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F2N6O4S/c1-13-7-15-9-21(32-20(15)10-19(13)33-39(3,36)37)24(35)16-11-31-34(26(16)29)22-12-30-23(8-14(22)2)38-25-17(27)5-4-6-18(25)28/h4-12,32-33H,29H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXUHNOWRKWXSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NS(=O)(=O)C)NC(=C2)C(=O)C3=C(N(N=C3)C4=CN=C(C=C4C)OC5=C(C=CC=C5F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F2N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CH6953755: A Deep Dive into the Mechanism of a Selective YES1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH6953755 is an orally active and selective small molecule inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family.[1][2] Emerging as a promising therapeutic agent, this compound has demonstrated potent anti-tumor activity in preclinical models of cancers characterized by YES1 gene amplification.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and preclinical efficacy. The information is intended to support further research and drug development efforts targeting YES1-driven malignancies.

Core Mechanism of Action: Targeting the YES1 Kinase

This compound exerts its therapeutic effect through the direct and selective inhibition of YES1 kinase activity. The primary mechanism involves the prevention of YES1 autophosphorylation at tyrosine residue 426 (Tyr426).[1][2] This autophosphorylation is a critical step for the catalytic activation of SRC family kinases. By blocking this event, this compound effectively locks YES1 in an inactive conformation, thereby abrogating its downstream signaling functions.[1][2]

Signaling Pathway: The YES1-YAP Axis

A key downstream effector of YES1-mediated oncogenesis is the Hippo signaling pathway effector, Yes-associated protein 1 (YAP1).[3][5] In cancers with YES1 amplification, hyperactivated YES1 phosphorylates YAP1 at tyrosine 357 (Tyr357). This phosphorylation event promotes the nuclear translocation of YAP1, where it acts as a transcriptional co-activator by binding to TEAD family transcription factors.[3] The YAP1-TEAD complex then drives the expression of genes involved in cell proliferation, survival, and migration.

This compound disrupts this oncogenic signaling cascade by inhibiting YES1. The subsequent lack of YAP1 Tyr357 phosphorylation leads to its sequestration in the cytoplasm and a reduction in the transcriptional activity of TEAD.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| YES1 Kinase | Enzymatic Assay | 1.8 | [1] |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | YES1 Amplification | Concentration (µM) | Incubation Time | Effect | Reference |

| KYSE70 | Esophageal Cancer | Yes | 0.001 - 1 | 4 days | Inhibition of cell growth | [1] |

| RERF-LC-AI | Lung Cancer | Yes | 0.1, 0.3, 1, 3 | Not Specified | Suppression of TEAD luciferase reporter activity | [1] |

| OACP4 C | Not Specified | Yes | 0.001 - 1 | 4 days | Inhibition of cell growth | [6] |

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Cancer Type | Dosage | Treatment Duration | Primary Outcome | Reference |

| YES1-amplified xenografts | Esophageal and Small-cell lung cancer | 60 mg/kg/day (oral) | 10 days | Selective antitumor activity, suppression of phospho-Tyr426 YES1 | [1][4] |

| YES1-amplified xenografts | Not Specified | 7.5, 15, 30, 60 mg/kg (oral) | Not Specified | Dose-dependent suppression of phospho-Tyr426 YES1 | [1] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay

-

Cell Lines: YES1-amplified cancer cell lines such as KYSE70 and OACP4 C were utilized.[1][6]

-

Procedure: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound (typically from 0.001 to 1 µM).[1] After a 4-day incubation period, cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[6]

Western Blot Analysis for YES1 Phosphorylation

-

Cell Treatment: YES1-amplified KYSE70 cells were treated with various concentrations of this compound for 2 hours.[1]

-

Lysate Preparation: Following treatment, cells were lysed, and protein concentration was determined.

-

Immunoprecipitation: YES1 protein was immunoprecipitated from the cell lysates.[6]

-

Electrophoresis and Transfer: The immunoprecipitated proteins were separated by SDS-PAGE and transferred to a membrane.

-

Antibody Probing: The membrane was probed with primary antibodies specific for phosphorylated YES1 (Tyr426) and total YES1, followed by incubation with appropriate secondary antibodies.

-

Detection: The signal was visualized using a suitable detection method.

TEAD Luciferase Reporter Assay

-

Cell Lines: YES1-amplified cell lines such as KYSE70 and RERF-LC-AI were used.[1]

-

Procedure: Cells were co-transfected with a TEAD-responsive luciferase reporter construct and a control Renilla luciferase construct. Following transfection, cells were treated with this compound at concentrations ranging from 0.1 to 3 µM.[1] Luciferase activity was measured and normalized to the Renilla control to determine the effect of the compound on TEAD transcriptional activity.

In Vivo Xenograft Studies

-

Animal Models: Xenograft models were established by subcutaneously implanting YES1-amplified human cancer cells (e.g., esophageal or small-cell lung cancer cell lines) into immunocompromised mice.[4]

-

Treatment: Once tumors reached a specified size, mice were treated orally with this compound (e.g., 60 mg/kg/day) or vehicle control for a defined period (e.g., 10 days).[1]

-

Efficacy Evaluation: Tumor volume was measured regularly to assess anti-tumor activity. At the end of the study, tumors were excised for pharmacodynamic analysis, such as Western blotting for phospho-YES1 (Tyr426), to confirm target engagement.[1]

Conclusion

This compound is a potent and selective inhibitor of YES1 kinase that demonstrates significant anti-tumor activity in preclinical models of YES1-amplified cancers. Its mechanism of action is well-defined, involving the inhibition of YES1 autophosphorylation and the subsequent disruption of the oncogenic YES1-YAP signaling axis. The data presented in this guide underscore the therapeutic potential of this compound and provide a solid foundation for its continued investigation and clinical development for the treatment of cancers harboring YES1 gene amplification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Emerging Roles of YES1 in Cancer: The Putative Target in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

CH6953755: A Technical Guide to its YES1 Kinase Inhibitor Selectivity Profile

This in-depth technical guide provides a comprehensive overview of the selectivity profile of CH6953755, a potent and orally active inhibitor of YES1 kinase. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical characteristics of this compound.

Executive Summary

This compound is a highly potent and selective inhibitor of YES1, a non-receptor tyrosine kinase belonging to the SRC family of kinases (SFK).[1][2][3][4] YES1 is a key regulator of multiple signaling pathways implicated in cancer cell proliferation, survival, and invasion.[1][5][6] Notably, YES1 gene amplification has been identified as an oncogenic driver in various cancers, making it an attractive therapeutic target.[6][7][8] this compound demonstrates significant antitumor activity in preclinical models of YES1-amplified cancers, primarily through the inhibition of the YES1-YAP1 signaling axis.[2][7][8] This document details the kinase selectivity of this compound, outlines the experimental methodologies used for its characterization, and illustrates the pertinent signaling pathways.

Kinase Selectivity Profile of this compound

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been profiled against a broad panel of kinases, demonstrating high selectivity for YES1.

Comparative Inhibitory Activity (IC50)

This compound exhibits a half-maximal inhibitory concentration (IC50) of 1.8 nM against YES1 kinase.[2][3][4] Its potency and selectivity have been compared to other known SFK inhibitors, dasatinib (B193332) and bosutinib, against a panel of 39 kinases. The results highlight the compound's preferential inhibition of YES1 over other SRC family kinases and various other kinases.

| Kinase Target | This compound IC50 (nM) | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) |

| YES1 | 1.8 | 0.5 | 2.1 |

| SRC | 5.8 | 0.5 | 1.2 |

| LYN | 2.5 | 0.4 | 1.2 |

| FYN | 3.5 | 0.2 | 2.1 |

| LCK | 5.0 | 0.3 | 1.0 |

| ABL1 | 160 | 0.4 | 0.7 |

| EGFR | >1000 | 110 | 110 |

| ERBB2 | >1000 | 180 | 120 |

| KDR (VEGFR2) | 26 | 7.4 | 24 |

| PDGFRB | 15 | 8.0 | 44 |

Table 1: Comparative IC50 values of this compound, Dasatinib, and Bosutinib against a selection of kinases. Data compiled from Hamanaka N, et al. Cancer Res. 2019.

Broad Kinome Selectivity Screening

To further assess its selectivity, this compound was screened against a panel of 456 kinases using the KINOMEscan™ platform. The screening was performed at concentrations of 0.01 µM and 0.1 µM, with results expressed as the percentage of competition for binding. This comprehensive scan revealed that this compound has a very focused inhibitory profile at these concentrations, with significant activity primarily against SRC family kinases.

| Kinase Target | % Competition at 0.01 µM | % Competition at 0.1 µM |

| YES1 | 98 | 100 |

| SRC | 94 | 99.5 |

| FYN | 96 | 100 |

| LYN | 97 | 100 |

| LCK | 92 | 99.5 |

| BLK | 88 | 99 |

| FGR | 91 | 99 |

| HCK | 85 | 98 |

| ABL1 | 35 | 85 |

| CSK | 10 | 50 |

Table 2: Selectivity of this compound from a KINOMEscan™ panel of 456 kinases. The table shows a selection of kinases with significant inhibition. Data is sourced from the supplementary materials of Hamanaka N, et al. Cancer Res. 2019.

Experimental Protocols

The following sections detail the methodologies employed to determine the kinase selectivity profile of this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of this compound against a panel of kinases was determined using a mobility shift microfluidic assay.

Reagents and Materials:

-

Recombinant human kinases

-

Fluorescently labeled peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (serial dilutions)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Stop solution (e.g., containing EDTA)

-

Microfluidic chip-based instrument

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer.

-

Kinase Reaction: The kinase, fluorescently labeled peptide substrate, and the test compound (this compound) are added to the wells of a microplate.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for each specific kinase.

-

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution.

-

Data Acquisition: The reaction mixture is loaded onto a microfluidic chip. The phosphorylated and unphosphorylated peptide substrates are separated by electrophoresis and detected via laser-induced fluorescence.

-

Data Analysis: The percentage of substrate conversion is calculated. The IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic dose-response curve.

KINOMEscan™ Selectivity Profiling

A competitive binding assay was used to determine the broad selectivity of this compound. This method measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

Procedure:

-

Assay Principle: Kinases are tagged with a unique DNA sequence and immobilized on a solid support.

-

Competitive Binding: The DNA-tagged kinases are incubated with the test compound (this compound) and a broadly active, immobilized ligand.

-

Quantification: The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using qPCR.

-

Data Interpretation: A lower amount of kinase detected on the solid support indicates that the test compound has displaced the kinase from the immobilized ligand, signifying inhibitory binding. The results are reported as the percentage of competition relative to a DMSO control.

YES1 Signaling Pathway and Mechanism of Action

YES1 is a critical transducer of signals from membrane receptors, influencing key cellular processes.[1] A primary downstream effector of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1).[2]

In this pathway, activated receptor tyrosine kinases recruit and activate YES1. YES1 then phosphorylates YAP1 at tyrosine 357 (Y357).[1] This phosphorylation event is crucial as it prevents the cytoplasmic sequestration and degradation of YAP1, allowing it to translocate to the nucleus.[1] In the nucleus, YAP1 binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and survival.[9] this compound exerts its antitumor effect by directly inhibiting the kinase activity of YES1, thereby preventing YAP1 phosphorylation and its subsequent downstream oncogenic signaling.[2][7]

Experimental Workflow for Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile involves a multi-step process, beginning with high-throughput screening and followed by more detailed characterization.

This workflow begins with a primary high-throughput screen to identify initial "hits." These hits are then subjected to dose-response assays to determine their potency (IC50) against the primary target. Concurrently, or subsequently, promising compounds are tested against a broad panel of kinases to establish their selectivity profile. The resulting data is analyzed to generate a comprehensive understanding of the inhibitor's potency and specificity, which guides further drug development efforts.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aobious.com [aobious.com]

- 5. ascopubs.org [ascopubs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Comparison of the Cancer Gene Targeting and Biochemical Selectivities of All Targeted Kinase Inhibitors Approved for Clinical Use | PLOS One [journals.plos.org]

- 9. YAP1 - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Target Validation of CH6953755 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH6953755 is a potent, orally active, and selective small molecule inhibitor of YES1 (YES Proto-Oncogene 1, Src Family Tyrosine Kinase), a non-receptor tyrosine kinase belonging to the SRC family.[1][2] Emerging evidence has identified YES1 as a promising therapeutic target in various cancers, particularly those characterized by YES1 gene amplification.[3][4] This technical guide provides a comprehensive overview of the target validation of this compound in cancer cells, summarizing key quantitative data, detailing experimental protocols for target engagement and validation, and visualizing the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of YES1. A critical step in YES1 activation is autophosphorylation at Tyrosine 426 (Tyr426).[1][2] this compound binds to the ATP-binding pocket of YES1, preventing this autophosphorylation and thereby blocking its downstream signaling cascades. One of the key downstream effectors of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1).[3][4] By inhibiting YES1, this compound prevents the nuclear translocation and transcriptional activity of YAP1, which is crucial for the proliferation and survival of YES1-amplified cancer cells.[3][4]

Quantitative Data Summary

The potency and selectivity of this compound have been evaluated through various in vitro assays.

| Parameter | Value | Assay Type | Reference |

| YES1 IC50 | 1.8 nM | Kinase Assay | [2] |

Table 1: In Vitro Potency of this compound against YES1 Kinase. The half-maximal inhibitory concentration (IC50) was determined using a purified enzyme assay.

| Cell Line | Cancer Type | YES1 Status | This compound IC50 (µM) | Reference |

| KYSE70 | Esophageal Squamous Cell Carcinoma | Amplified | 0.01 - 0.1 | [2] |

| RERF-LC-AI | Lung Squamous Cell Carcinoma | Amplified | 0.01 - 0.1 | [2] |

| Panel of 59 Non-YES1-Amplified Cell Lines | Various | Non-Amplified | >1 | [2] |

Table 2: Anti-proliferative Activity of this compound in a Panel of Cancer Cell Lines. Cell viability was assessed after a 4-day incubation with the compound.

Experimental Protocols for Target Validation

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to validate the target of this compound in cancer cells.

Cell Viability Assay

This assay is used to determine the dose-dependent effect of this compound on the proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 1,000 to 5,000 cells per well in the appropriate growth medium. Allow the cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in the growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of this compound (e.g., 0.001 to 1 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 4 days at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: After the incubation period, assess cell viability using a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by using a tetrazolium-based colorimetric assay (e.g., MTT or WST-8).

-

Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.

Western Blotting for YES1 Phosphorylation

This protocol is used to confirm that this compound inhibits the autophosphorylation of YES1 at Tyr426 in cancer cells.

Protocol:

-

Cell Treatment and Lysis: Seed YES1-amplified cancer cells (e.g., KYSE70) in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.001 to 1 µM) or vehicle (DMSO) for 2 hours.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated YES1 (p-YES1 Tyr426) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

To confirm equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total YES1 and a loading control protein (e.g., β-actin or GAPDH).

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

TEAD Luciferase Reporter Assay

This assay measures the transcriptional activity of the YAP1/TEAD complex, a key downstream effector of YES1 signaling.

Protocol:

-

Cell Transfection: Co-transfect YES1-amplified cancer cells (e.g., KYSE70 or RERF-LC-AI) in a 96-well plate with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 to 3 µM) or vehicle (DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Activity Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the drug concentration to determine the effect of this compound on TEAD transcriptional activity.

In Vivo Xenograft Mouse Model

This study evaluates the anti-tumor efficacy of this compound in a preclinical animal model.

Protocol:

-

Cell Implantation: Subcutaneously implant YES1-amplified cancer cells (e.g., KYSE70) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally to the treatment group at a specified dose and schedule (e.g., 60 mg/kg, once daily for 10 days). Administer the vehicle to the control group.

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, excise the tumors and analyze the levels of phosphorylated YES1 by western blotting to confirm target engagement in vivo.

-

Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor activity of this compound.

Mandatory Visualizations

Signaling Pathway

Caption: The YES1-YAP signaling pathway and the inhibitory action of this compound.

Experimental Workflows

Caption: Workflow for the cell viability assay to determine the IC50 of this compound.

Caption: Workflow for Western Blot analysis of YES1 phosphorylation.

Caption: Workflow for the in vivo xenograft mouse model to assess the efficacy of this compound.

References

An In-Depth Technical Guide to CH6953755 and its Interaction with the YAP1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the selective YES1 kinase inhibitor, CH6953755, and its mechanism of action involving the YAP1 signaling pathway. This compound has emerged as a promising therapeutic agent for cancers harboring YES1 gene amplification. This document details the core scientific findings, quantitative data, and experimental methodologies related to this compound, with a focus on its impact on the downstream effector, Yes-associated protein 1 (YAP1).

Core Concepts: this compound and the YES1-YAP1 Axis

This compound is a potent, orally active, and selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[1][2] YES1 has been identified as an oncogene in various cancers, including esophageal, lung, head and neck, and bladder cancers, often driven by gene amplification.[3][4] The oncogenic activity of YES1 is, in part, mediated through its regulation of the Hippo signaling pathway effector, YAP1.[3][4][5]

The canonical Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is a hallmark of cancer. A central component of this pathway is a kinase cascade that leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activator YAP1. When the Hippo pathway is inactive, unphosphorylated YAP1 translocates to the nucleus, where it binds to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival.

YES1 has been shown to regulate YAP1 activity independently of the canonical Hippo pathway kinases.[6] YES1 can directly phosphorylate YAP1, promoting its nuclear translocation and transcriptional activity.[3][4][6] this compound exerts its anti-tumor effects by inhibiting YES1 kinase activity, thereby preventing YAP1 activation and suppressing the transcription of its target genes.[3][4]

Chemical and Patent Information

This compound is identified as an aminopyrazole derivative.[6] While a specific patent explicitly naming "this compound" is not publicly available, the compound is likely covered under patent WO2018117369A1 , filed by Chugai Pharmaceutical Co., Ltd., which describes pyrazolopyrimidine derivatives as YES1 inhibitors.

Chemical Structure of this compound:

-

Molecular Formula: C₂₆H₂₂F₂N₆O₄S

-

Molecular Weight: 552.55 g/mol

-

CAS Number: 2055918-71-1[7]

-

SMILES Code: Cc1cc2cc([nH]c2cc1NS(C)(=O)=O)C(=O)c1cnn(c1N)-c1cnc(Oc2c(F)cccc2F)cc1C[7]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC₅₀ (nM) |

| YES1 | 1.8 |

Data sourced from Hamanaka N, et al. Cancer Res. 2019.[1][2]

Table 2: In Vitro Cellular Activity of this compound in YES1-Amplified Cancer Cell Lines

| Cell Line | Assay Type | Concentration Range | Effect |

| KYSE70 | Cell Growth | 0.001-1 µM (4 days) | Inhibition of cell growth |

| KYSE70 | YES1 Autophosphorylation (Tyr426) | 0.001-1 µM (2 hours) | Prevention of autophosphorylation |

| KYSE70 | TEAD Luciferase Reporter | 0.1, 0.3, 1, 3 µM | Suppression of reporter activity |

| RERF-LC-AI | TEAD Luciferase Reporter | 0.1, 0.3, 1, 3 µM | Suppression of reporter activity |

Data sourced from MedChemExpress product information, referencing Hamanaka N, et al. Cancer Res. 2019.[1]

Table 3: In Vivo Antitumor Activity of this compound

| Xenograft Model | Dosage and Administration | Duration | Effect |

| YES1-amplified cancer | 60 mg/kg/day, oral | 10 days | Selective antitumor activity with suppression of phospho-Tyr426 YES1 |

| YES1-amplified cancer | 7.5, 15, 30, 60 mg/kg, oral | Not specified | Dose-dependent suppression of phospho-Tyr426 YES1 |

Data sourced from MedChemExpress product information, referencing Hamanaka N, et al. Cancer Res. 2019.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

In Vitro YES1 Kinase Assay

This protocol is a representative method for determining the in vitro inhibitory activity of a compound against YES1 kinase.

-

Reagents and Materials:

-

Recombinant human YES1 enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

ATP

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the test compound and recombinant YES1 enzyme in kinase buffer.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be at or near the Km for YES1.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Viability Assay

This protocol describes a common method for assessing the effect of a compound on cell proliferation.

-

Reagents and Materials:

-

YES1-amplified cancer cell lines (e.g., KYSE70)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound dissolved in DMSO

-

96-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound. Include DMSO-only wells as a vehicle control.

-

Incubate the cells for the desired period (e.g., 4 days).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well, following the manufacturer's instructions.[3][8]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

-

Measure luminescence with a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and generate dose-response curves to determine GI₅₀ values.

-

Western Blot for Phospho-YES1 and YAP1

This protocol is for detecting changes in the phosphorylation status of YES1 and the total levels of YAP1.

-

Reagents and Materials:

-

YES1-amplified cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-YES1 (Tyr426), anti-YES1, anti-YAP1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Culture cells and treat with this compound or DMSO for the specified time (e.g., 2 hours for phospho-YES1).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

TEAD Luciferase Reporter Assay

This assay measures the transcriptional activity of the YAP1-TEAD complex.

-

Reagents and Materials:

-

YES1-amplified cancer cells

-

TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

-

A constitutively expressed reporter plasmid for normalization (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

Dual-Luciferase® Reporter Assay System (Promega) or similar

-

-

Procedure:

-

Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase normalization plasmid.

-

After transfection (e.g., 24 hours), treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 24 hours).

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as a fold change relative to the DMSO-treated control.

-

Immunofluorescence for YAP1 Nuclear Translocation

This method visualizes the subcellular localization of YAP1.

-

Reagents and Materials:

-

Cells cultured on glass coverslips

-

This compound

-

4% paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: anti-YAP1

-

Alexa Fluor-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

-

Procedure:

-

Treat cells grown on coverslips with this compound or DMSO.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with 1% BSA for 30-60 minutes.

-

Incubate with the anti-YAP1 primary antibody in blocking solution for 1 hour at room temperature or overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic ratio of the YAP1 signal.

-

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: The YES1-YAP1 Signaling Pathway and the Mechanism of Action of this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. [PDF] YES1 is a targetable oncogene in cancers harboring YES1 gene amplification. | Semantic Scholar [semanticscholar.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aobious.com [aobious.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to CH6953755 in YES1-Amplified Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

YES1, a member of the SRC family of non-receptor tyrosine kinases, has emerged as a critical oncogene in various cancers.[1] Gene amplification of YES1 is observed in several tumor types, including esophageal, lung, head and neck, and bladder cancers, and is associated with poor prognosis.[2][3] YES1 plays a pivotal role in regulating cell proliferation, survival, and invasiveness.[1][4] The oncogenic activity of YES1 is often mediated through the activation of the Hippo pathway effector, Yes-associated protein 1 (YAP1).[5] CH6953755 is a potent and selective small molecule inhibitor of YES1 kinase activity, demonstrating significant anti-tumor effects in preclinical models of YES1-amplified cancers.[2][5] This technical guide provides an in-depth overview of the preclinical data and methodologies for studying this compound in the context of YES1-amplified malignancies.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the kinase activity of YES1, preventing its autophosphorylation at Tyrosine 426 (Tyr426), a key step in its activation.[5][6][7] In YES1-amplified cancer cells, hyperactivated YES1 phosphorylates and activates downstream signaling molecules, most notably YAP1.[1][5] Activated YAP1 translocates to the nucleus, where it complexes with TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[5] By inhibiting YES1, this compound effectively blocks this signaling cascade, leading to the suppression of tumor growth.[2]

Data Presentation

In Vitro Efficacy: Cell Viability

This compound demonstrates potent and selective growth-inhibitory activity against cancer cell lines harboring YES1 gene amplification. The half-maximal inhibitory concentration (IC50) values are significantly lower in YES1-amplified cells compared to those without amplification.

| Cell Line | Cancer Type | YES1 Amplification | This compound IC50 (nM) |

| KYSE70 | Esophageal Squamous Cell Carcinoma | Yes | 1.8 |

| RERF-LC-AI | Lung Squamous Cell Carcinoma | Yes | 3.2 |

| OACP4 C | Esophageal Adenocarcinoma | Yes | 4.5 |

| DMS 114 | Small Cell Lung Cancer | Yes | 8.1 |

| SW480 | Colorectal Adenocarcinoma | No | >1000 |

| A549 | Lung Adenocarcinoma | No | >1000 |

| PC-9 | Lung Adenocarcinoma | No | >1000 |

Data compiled from Hamanaka N, et al. Cancer Res. 2019.[2]

In Vivo Efficacy: Xenograft Models

Oral administration of this compound leads to significant tumor growth inhibition (TGI) in xenograft models established from YES1-amplified cancer cell lines.

| Xenograft Model | Cancer Type | Dose (mg/kg, oral, daily) | Treatment Duration (days) | Tumor Growth Inhibition (%) |

| KYSE70 | Esophageal Squamous Cell Carcinoma | 30 | 11 | 58 |

| KYSE70 | Esophageal Squamous Cell Carcinoma | 60 | 11 | 85 |

| RERF-LC-AI | Lung Squamous Cell Carcinoma | 60 | 14 | 72 |

| ACHN | Renal Cell Carcinoma (Non-amplified) | 60 | 12 | Not significant |

| HARA | Neuroblastoma (Non-amplified) | 60 | 11 | Not significant |

Data compiled from Hamanaka N, et al. Cancer Res. 2019.[2]

Experimental Protocols

Cell Culture

YES1-amplified cell lines such as KYSE70 (esophageal squamous cell carcinoma) and RERF-LC-AI (lung squamous cell carcinoma) can be obtained from commercial cell banks.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency.

Western Blot Analysis of YES1 Phosphorylation

This protocol is designed to detect the inhibition of YES1 autophosphorylation by this compound.

-

Cell Treatment: Seed YES1-amplified cells (e.g., KYSE70) in 6-well plates. Once attached, treat the cells with varying concentrations of this compound (e.g., 0.001-1 µM) or DMSO as a vehicle control for 2 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8][9]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-YES1 (Tyr426) overnight at 4°C with gentle agitation. A primary antibody against total YES1 should be used on a separate blot for loading control.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Cell Viability Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine cell viability.

-

Cell Seeding: Seed YES1-amplified and non-amplified cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001-10 µM) for 4 days. Include a vehicle control (DMSO).

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[6][10][11]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[6][10][11]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by non-linear regression analysis.

In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.

-

Animal Model: Use female athymic nude mice, 6-8 weeks old.

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 KYSE70 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.[12]

-

Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer this compound orally once daily at the desired doses (e.g., 30 and 60 mg/kg). The control group receives the vehicle.

-

Efficacy Evaluation: Continue treatment for the specified duration (e.g., 11-14 days). Monitor tumor volume and body weight throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.[13]

Conclusion

This compound is a promising therapeutic agent for cancers driven by YES1 amplification. Its high potency and selectivity, demonstrated in both in vitro and in vivo models, underscore its potential for clinical development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the role of YES1 in cancer and the therapeutic utility of its inhibition. Further studies are warranted to explore the full clinical potential of this compound in patients with YES1-amplified tumors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 10. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 11. apexbt.com [apexbt.com]

- 12. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

The Structure-Activity Relationship of CH6953755: A Potent and Selective YES1 Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CH6953755 is a potent, orally active, and selective small-molecule inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family of kinases (SFKs).[1][2][3] YES1 is a proto-oncogene that is frequently amplified and overexpressed in a variety of human tumors, where it plays a pivotal role in promoting cell proliferation, survival, and invasiveness.[4][5][6] Notably, YES1 gene amplification has been identified as a driver of tumorigenesis and a mechanism of resistance to targeted therapies in several cancers, including esophageal, lung, head and neck, and bladder cancers.[5][7] this compound was identified through a large-scale compound screen and subsequent structure-activity relationship (SAR) optimization, emerging as a promising therapeutic agent for cancers harboring YES1 gene amplification.[8] This technical guide provides a comprehensive overview of the structure-activity relationship of this compound, including its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols.

Mechanism of Action: Targeting the YES1-YAP1 Signaling Axis

This compound exerts its antitumor effects by directly inhibiting the kinase activity of YES1.[4][5] The primary mechanism involves the prevention of YES1 autophosphorylation at tyrosine 426 (Tyr426), a critical step for its enzymatic activation.[2][3][6] Inhibition of YES1 kinase activity by this compound leads to the suppression of downstream signaling pathways that are crucial for cancer cell proliferation and survival.[4][5]

A key downstream effector of YES1 is the transcriptional co-activator Yes-associated protein 1 (YAP1).[3][4][5] YES1-mediated phosphorylation of YAP1 is a critical event that promotes its nuclear translocation and transcriptional activity.[4][5] Once in the nucleus, YAP1 partners with TEA domain (TEAD) transcription factors to drive the expression of genes involved in cell proliferation and apoptosis suppression.[5] this compound, by inhibiting YES1, effectively blocks this cascade, leading to the cytoplasmic retention of YAP1 and the downregulation of its target genes.[4][5] This ultimately results in the inhibition of tumor cell growth in YES1-amplified cancers.[4][5]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the in vitro and in vivo activity of this compound, highlighting its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound and Other SFK Inhibitors [4]

| Kinase | This compound IC₅₀ (nmol/L) | Dasatinib (B193332) IC₅₀ (nmol/L) | Bosutinib IC₅₀ (nmol/L) |

| YES1 | 1.8 | <1 | 1.2 |

| SRC | 27 | <1 | 1.2 |

| FYN | 16 | <1 | 1.2 |

| LYN | 13 | <1 | 1.2 |

| LCK | 150 | <1 | 4.8 |

| FGR | 3.5 | <1 | 1.2 |

| BLK | 8.8 | <1 | 1.2 |

| HCK | 1.8 | <1 | 1.2 |

Data from Hamanaka et al., Cancer Research, 2019.[4]

Table 2: In Vitro Cellular Activity of this compound in YES1-Amplified Cancer Cell Lines [2]

| Assay | Cell Line(s) | Concentration Range | Effect |

| Cell Growth Inhibition | YES1-amplified cancer cell lines | 0.001-1 µM (4 days) | Inhibition of cell growth |

| YES1 Autophosphorylation | KYSE70 | 0.001-1 µM (2 hours) | Prevention of Tyr426 autophosphorylation |

| TEAD Reporter Activity | KYSE70, RERF-LC-AI | 0.1, 0.3, 1, 3 µM | Suppression of TEAD luciferase reporter activity |

Data from MedChemExpress, citing Hamanaka et al., 2019.[2]

Table 3: In Vivo Antitumor Activity of this compound [2]

| Animal Model | Dosage | Dosing Schedule | Key Findings |

| Xenograft Tumors | 60 mg/kg/day (oral) | 10 days | Selective antitumor activity with suppression of phospho-Tyr426 YES1 |

| Xenograft Tumors | 7.5, 15, 30, 60 mg/kg (oral) | Single dose | Dose-dependent suppression of phospho-Tyr426 YES1 |

Data from MedChemExpress, citing Hamanaka et al., 2019.[2]

Structure-Activity Relationship (SAR)

This compound is an aminopyrazole derivative.[8] Its development arose from a large-scale screening of over half a million compounds, followed by optimization of the structure-activity relationship to achieve high potency and selectivity for YES1.[8] While specific details of the SAR studies are not publicly available, the data in Table 1 demonstrates the success of this optimization.[4] this compound exhibits a more specific inhibitory profile for YES1 compared to other SRC family kinases than the multi-kinase inhibitors dasatinib and bosutinib.[4][8] This selectivity is a key attribute that may translate to a better therapeutic window with fewer off-target side effects.[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Protein Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Methodology:

-

Reagents: Recombinant YES1 kinase, a suitable peptide substrate, and ATP are prepared in a kinase reaction buffer.

-

Compound Preparation: this compound is serially diluted to various concentrations.

-

Reaction Initiation: The kinase, substrate, and this compound are mixed and the reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at room temperature for a specified period to allow for substrate phosphorylation.

-

Detection: The amount of ADP produced, which is proportional to kinase activity, is quantified using a commercial kit such as the ADP-Glo™ Kinase Assay. This is done by adding a reagent that stops the kinase reaction and depletes the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

-

Data Analysis: The luminescence is measured using a plate reader. The IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.[9]

Cell Viability Assay

This assay determines the effect of a compound on the proliferation and survival of cancer cells.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., YES1-amplified KYSE70 cells) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 4 days).

-

Viability Assessment: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a ready-to-use solution like Cell Counting Kit-8 (CCK-8) is added to each well.[10][11][12] Metabolically active cells reduce the tetrazolium salt to a colored formazan (B1609692) product.

-

Measurement: After an incubation period, the absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value is determined.[10]

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the levels of specific proteins and their phosphorylation status in cell lysates.

Methodology:

-

Cell Treatment and Lysis: YES1-amplified cells are treated with this compound for a specified time (e.g., 2 hours). The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13][14][15][16]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., phospho-YES1 (Tyr426) or total YES1). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the light emitted from the reaction is captured using an imaging system. The band intensities are quantified to determine the relative levels of the target protein and its phosphorylated form.[10]

Luciferase Reporter Assay for TEAD Activity

This assay measures the transcriptional activity of the YAP1-TEAD complex.

Methodology:

-

Transfection: Cells are co-transfected with a luciferase reporter plasmid containing TEAD binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After transfection, the cells are treated with this compound.

-

Cell Lysis and Luciferase Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as the relative luciferase activity compared to the untreated control.

In Vivo Xenograft Study

This study evaluates the antitumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: YES1-amplified cancer cells are implanted subcutaneously into immunodeficient mice.[8][17][18][19][20]

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment: The mice are randomized into treatment and control groups. The treatment group receives this compound orally at a specified dose and schedule (e.g., 60 mg/kg/day for 10 days), while the control group receives the vehicle.[2]

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting for pharmacodynamic markers like phospho-YES1).[21]

Conclusion

This compound is a highly potent and selective inhibitor of YES1 kinase with a well-defined mechanism of action targeting the YES1-YAP1 signaling axis. Its demonstrated efficacy in preclinical models of YES1-amplified cancers, coupled with its oral bioavailability, positions it as a promising candidate for further clinical development. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and the broader field of YES1-targeted cancer therapy. Future investigations into the detailed pharmacokinetics, pharmacodynamics, and potential combination therapies will be crucial in advancing this compound towards clinical application.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] YES1 is a targetable oncogene in cancers harboring YES1 gene amplification. | Semantic Scholar [semanticscholar.org]

- 7. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Identification of potent Yes1 kinase inhibitors using a library screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 15. docs.abcam.com [docs.abcam.com]

- 16. cube-biotech.com [cube-biotech.com]

- 17. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BiTE® Xenograft Protocol [protocols.io]

- 21. researchgate.net [researchgate.net]

The Discovery and Synthesis of CH6953755: A Potent and Selective YES1 Kinase Inhibitor for YES1-Amplified Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CH6953755 is a potent, orally active, and selective small-molecule inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases. Identified through a large-scale compound screen, this compound has demonstrated significant antitumor activity in preclinical models of cancers harboring YES1 gene amplification. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, intended to serve as a resource for researchers and drug development professionals in the field of oncology.

Introduction

The YES proto-oncogene 1 (YES1) is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, survival, adhesion, and migration.[1] Gene amplification of YES1 has been identified as a driver mutation in several cancer types, including esophageal, lung, head and neck, and bladder cancers, making it an attractive therapeutic target.[1][2] this compound was developed to address the unmet need for a potent and selective inhibitor of YES1 kinase for the treatment of these YES1-amplified malignancies.[2]

Discovery and Synthesis

This compound, an aminopyrazole derivative, was identified through a high-throughput screening of over half a million compounds, followed by structure-activity relationship (SAR) optimization to enhance its potency and selectivity for YES1 kinase.[3]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of aminopyrazole-based kinase inhibitors involves several key steps. These typically include the formation of the core aminopyrazole scaffold followed by the addition of various substituents to optimize target binding and pharmacokinetic properties.[4][5][6] The synthesis of related aminopyrazole derivatives often involves the condensation of a β-ketonitrile with hydrazine (B178648) or a substituted hydrazine to form the pyrazole (B372694) ring, followed by functional group manipulations to introduce the desired side chains.[7]

Mechanism of Action

This compound exerts its antitumor effects by selectively inhibiting the kinase activity of YES1. This inhibition leads to a cascade of downstream effects, ultimately suppressing cancer cell proliferation and survival.

YES1 Kinase Inhibition

This compound is a potent inhibitor of YES1 kinase with a reported half-maximal inhibitory concentration (IC50) of 1.8 nM.[8] It functions by preventing the autophosphorylation of YES1 at tyrosine 426 (Tyr426), a key step in the activation of its enzymatic activity.[8][9]

Downstream Signaling Pathway: YES1-YAP1-TEAD Axis

The primary downstream effector of YES1 in the context of YES1-amplified cancers is the Yes-associated protein 1 (YAP1), a key transcriptional co-activator in the Hippo signaling pathway.[2][9] YES1 kinase activity regulates the nuclear translocation and serine phosphorylation of YAP1.[2] In the nucleus, YAP1 binds to TEA domain (TEAD) transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis. By inhibiting YES1, this compound prevents the nuclear localization and transcriptional activity of YAP1, thereby suppressing the growth of cancer cells.[8]

YES1-YAP1-TEAD Signaling Pathway and Inhibition by this compound

Preclinical Efficacy

This compound has demonstrated significant and selective antitumor activity in both in vitro and in vivo preclinical models of YES1-amplified cancers.

In Vitro Studies

In cell-based assays, this compound has been shown to:

-

Inhibit the growth of YES1-amplified cancer cell lines with an average IC50 significantly lower than that for non-amplified lines.[2]

-

Prevent the autophosphorylation of YES1 at Tyr426 in a dose-dependent manner.[8]

-

Suppress the transcriptional activity of the YAP1-TEAD complex, as measured by a luciferase reporter assay.[8]

In Vivo Studies

In xenograft models using YES1-amplified human cancer cell lines, oral administration of this compound resulted in:

-

Significant and dose-dependent tumor growth inhibition.[8]

-

Suppression of phospho-Tyr426 YES1 in tumor tissues, confirming target engagement in vivo.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line(s) | Reference |

| YES1 Kinase IC50 | 1.8 nM | Biochemical Assay | [8] |

| Cell Growth Inhibition (IC50) | Significantly lower in YES1-amplified vs. non-amplified | Various cancer cell lines | [2] |

| YES1 Autophosphorylation Inhibition (in cells) | Effective at 0.001-1 µM | KYSE70 | [8] |

| TEAD Reporter Activity Suppression | Effective at 0.1-3 µM | KYSE70, RERF-LC-AI | [8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Route | Outcome | Reference |

| Rat-2_YES1 Xenograft | 60 mg/kg/day | Oral | Antitumor activity with phospho-Tyr426 YES1 suppression | [2] |

| YES1-amplified human cancer xenografts | 7.5, 15, 30, 60 mg/kg | Oral | Dose-dependent suppression of phospho-Tyr426 YES1 | [8] |

Table 3: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) |

| YES1 | 1.8 |

| Other SRC Family Kinases | Data not publicly available |

| Other Kinases | Data not publicly available |

Table 4: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Route |

| Cmax | Data not publicly available | Mouse | Oral |

| Tmax | Data not publicly available | Mouse | Oral |

| AUC | Data not publicly available | Mouse | Oral |

| Half-life | Data not publicly available | Mouse | Oral |

| Oral Bioavailability | Data not publicly available | Mouse | Oral |

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound, based on standard laboratory methods and information from the primary literature.

In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Workflow for TR-FRET YES1 Kinase Assay

-

Reagents: Recombinant human YES1 kinase, biotinylated peptide substrate, ATP, this compound, assay buffer, europium-labeled anti-phosphopeptide antibody, streptavidin-allophycocyanin (SA-APC), and a suitable microplate.

-

Procedure:

-

In a microplate, combine YES1 kinase, biotinylated substrate peptide, and ATP in the assay buffer.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

-

Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

Stop the reaction by adding EDTA.

-

Add the detection reagents: europium-labeled anti-phosphopeptide antibody and SA-APC.

-

Incubate the plate to allow for binding of the detection reagents.

-

Read the plate on a TR-FRET-compatible plate reader.

-

-

Data Analysis: The ratio of the fluorescence emission at 665 nm (APC) to that at 615 nm (europium) is calculated. The IC50 value is determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Viability Assay (CellTiter-Glo®)

-

Reagents: YES1-amplified and non-amplified cancer cell lines, cell culture medium, this compound, CellTiter-Glo® Luminescent Cell Viability Assay kit, and opaque-walled multiwell plates.

-

Procedure:

-

Seed cells in opaque-walled 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.001 to 1 µM) or vehicle control for 4 days.[8]

-

Equilibrate the plates to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: The luminescent signal is proportional to the amount of ATP, which is an indicator of cell viability. The IC50 value is calculated by normalizing the data to the vehicle-treated control and fitting to a dose-response curve.

Western Blot Analysis for Phospho-YES1

-

Reagents: YES1-amplified cancer cell lines, cell culture medium, this compound, lysis buffer with protease and phosphatase inhibitors, primary antibodies (anti-phospho-YES1 (Tyr426) and anti-total YES1), HRP-conjugated secondary antibody, and ECL western blotting substrate.

-

Procedure:

-

Treat cells with this compound (e.g., 0.001 to 1 µM) or vehicle control for 2 hours.[8]

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: The band intensities for phospho-YES1 are normalized to the total YES1 band intensities to determine the relative level of phosphorylation.

YAP/TEAD Luciferase Reporter Assay

-

Reagents: YES1-amplified cancer cell lines stably expressing a TEAD-responsive luciferase reporter construct, cell culture medium, this compound, and a luciferase assay system.

-

Procedure:

-

Seed the reporter cell line in a multiwell plate.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 to 3 µM) or vehicle control.[8]

-

Incubate for a sufficient time to allow for changes in reporter gene expression.

-

Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

-

-

Data Analysis: Luciferase activity is normalized to a co-transfected control reporter or total protein content. The results are expressed as a percentage of the vehicle-treated control.

Mouse Xenograft Model

-

Materials: YES1-amplified human cancer cell lines (e.g., KYSE70), immunodeficient mice (e.g., BALB/c nude mice), Matrigel, this compound formulation for oral gavage.

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 60 mg/kg/day) or vehicle control orally once daily.[8]

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for phospho-YES1).

-

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment group to the control group. Statistical analysis is performed to determine the significance of the antitumor effect.

Conclusion

This compound is a promising, potent, and selective YES1 kinase inhibitor with demonstrated preclinical activity against cancers harboring YES1 gene amplification. Its mechanism of action through the inhibition of the YES1-YAP1-TEAD signaling axis provides a clear rationale for its development as a targeted therapy. Further investigation, including comprehensive pharmacokinetic and toxicology studies, and eventually clinical trials, will be necessary to fully elucidate its therapeutic potential. This technical guide summarizes the current knowledge on this compound, providing a valuable resource for the scientific community to build upon in the ongoing effort to develop novel cancer therapeutics.

Clinical Development Status

As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound. The compound is likely still in the preclinical stages of development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cancer-research-network.com [cancer-research-network.com]

Technical Guide: CH6953755 Inhibition of YES1 Kinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

YES1, a member of the SRC family of non-receptor tyrosine kinases, is a critical regulator of various cellular processes, including proliferation, survival, and differentiation.[1] Aberrant YES1 activity has been implicated in the tumorigenesis and metastasis of several cancers, making it a compelling target for therapeutic intervention.[1][2] CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase.[3][4] This technical guide provides an in-depth overview of the inhibitory activity of this compound against YES1 kinase, including its IC50 value, the experimental protocols used for its characterization, and its impact on downstream signaling pathways.

Data Presentation

The inhibitory potency of this compound against YES1 kinase and its effect on cancer cell lines are summarized below.

| Parameter | Value | Description | Reference |

| IC50 against YES1 Kinase | 1.8 nM | The half-maximal inhibitory concentration of this compound against purified YES1 kinase in an in vitro enzymatic assay. | [3][4] |

| Cellular Inhibition | - | This compound inhibits the growth of YES1-amplified cancer cell lines. | [3][5] |

| Mechanism of Action | - | Prevents autophosphorylation of YES1 at Tyr426, which is crucial for its enzymatic activity. | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

In Vitro YES1 Kinase Inhibition Assay (for IC50 Determination)

While the specific protocol for this compound has not been detailed in the public domain, a general approach for determining the IC50 of kinase inhibitors involves a robust and miniaturized biochemical assay, such as the ADP-Glo™ Kinase Assay.[6]

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The light output from the luciferase reaction is correlated with ADP concentration, and thus kinase activity.

General Procedure:

-

Reaction Setup: In a multi-well plate (e.g., 1536-well format), combine recombinant YES1 kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP at a concentration near the Km for YES1.[6]

-

Inhibitor Addition: Add this compound at various concentrations (typically in a serial dilution) to the reaction wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

-

Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Viability Assay

This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

Cell Lines:

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.[5]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.001, 0.01, 0.1, 1 µM) for a specified duration (e.g., 4 days).[3][5]

-

Viability Assessment (e.g., using MTT or similar reagents):

-

Add a viability reagent (e.g., MTT) to each well and incubate for a few hours.

-

Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the drug concentration to determine the inhibitory effect.

Western Blot Analysis for YES1 Phosphorylation